Butadiazamide

Lipophilicity Physicochemical profiling ADME prediction

Butadiazamide (CAS 7007-88-7; molecular formula C₁₂H₁₄ClN₃O₂S₂; molecular weight 331.84 g/mol) is a small-molecule oral hypoglycemic agent classified within the sulfonamide-thiadiazole hybrid family. Its IUPAC name is N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide, structurally distinguished from classical sulfonylureas by replacement of the urea linker with a 1,3,4-thiadiazole ring.

Molecular Formula C12H14ClN3O2S2
Molecular Weight 331.8 g/mol
CAS No. 7007-88-7
Cat. No. B1614512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButadiazamide
CAS7007-88-7
Molecular FormulaC12H14ClN3O2S2
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H14ClN3O2S2/c1-2-3-4-11-14-15-12(19-11)16-20(17,18)10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H,15,16)
InChIKeyVDKXSMCTWDWLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butadiazamide (CAS 7007-88-7): Procurement-Relevant Identity and Class Positioning for the Oral Hypoglycemic Sulfonamide-Thiadiazole Hybrid


Butadiazamide (CAS 7007-88-7; molecular formula C₁₂H₁₄ClN₃O₂S₂; molecular weight 331.84 g/mol) is a small-molecule oral hypoglycemic agent classified within the sulfonamide-thiadiazole hybrid family [1]. Its IUPAC name is N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide, structurally distinguished from classical sulfonylureas by replacement of the urea linker with a 1,3,4-thiadiazole ring . The compound received its proposed International Nonproprietary Name (p-INN) in 1960 and recommended INN in 1962, and is categorized under the digestive system > antidiabetic drug class in authoritative pharmacopoeial databases . Butadiazamide remains listed as an experimental drug in DrugBank (DB20003) and is supplied exclusively for non-human research purposes [2].

Why Butadiazamide Cannot Be Replaced by Generic First-Generation Sulfonylureas or Other Thiadiazole Analogs Without Quantitative Justification


Butadiazamide occupies a discrete physicochemical and structural niche that precludes straightforward substitution with class-level alternatives. Unlike tolbutamide and chlorpropamide, which employ a urea-based sulfonylurea core, Butadiazamide incorporates a 1,3,4-thiadiazole heterocycle that alters both hydrogen-bonding capacity and electronic distribution at the sulfonamide pharmacophore [1]. Compared with its closest thiadiazole analog Glybuzole (Desaglybuzole, CAS 1492-02-0), Butadiazamide carries a para-chloro substituent on the benzenesulfonamide ring and an n-butyl chain on the thiadiazole rather than a tert-butyl group, yielding a measured LogP of 4.49 versus 2.52—a difference of nearly two log units that translates to approximately 90-fold higher octanol-water partitioning and materially different membrane permeability, tissue distribution, and formulation requirements . These differences mean that procurement decisions predicated solely on class membership (e.g., 'any first-generation sulfonylurea' or 'any thiadiazole hypoglycemic') risk introducing uncontrolled variables in experimental reproducibility, particularly in in vivo pharmacokinetic studies or in vitro assays where lipophilicity-driven non-specific binding or solubility limitations are operative [2].

Butadiazamide Quantitative Differentiation Evidence: Direct and Cross-Study Comparisons Against Four Key Analogs


Lipophilicity (LogP): Butadiazamide vs. Tolbutamide, Chlorpropamide, Glybuzole, and Glibenclamide

Butadiazamide exhibits a calculated LogP of 4.49, which is substantially higher than the first-generation sulfonylureas tolbutamide (LogP 2.34) and chlorpropamide (LogP 1.8), and also exceeds its closest thiadiazole analog Glybuzole (LogP 2.52) . The second-generation agent glibenclamide, by contrast, has a LogP of 5.19, placing Butadiazamide in an intermediate lipophilicity window between first- and second-generation sulfonylureas . The LogP difference of +2.15 relative to tolbutamide corresponds to approximately 140-fold greater partitioning into octanol, while the +1.97 difference versus Glybuzole represents roughly 90-fold higher lipophilicity .

Lipophilicity Physicochemical profiling ADME prediction

Structural Scaffold Differentiation: Thiadiazole Core vs. Urea Core in Sulfonylurea Pharmacology

Butadiazamide employs a 1,3,4-thiadiazole ring as the central heterocyclic bridge connecting the benzenesulfonamide and alkyl chain, whereas all classical sulfonylureas (tolbutamide, chlorpropamide, glibenclamide, glimepiride) use a urea [-NH-CO-NH-] linker . The seminal 1962 structure-activity relationship study by Hokfelt and Jonsson demonstrated that within the 2-benzenesulfonamido-5-alkyl-1,3,4-thiadiazole series, optimal hypoglycemic activity was associated with alkyl chains of three to five carbon atoms, and that the p-amino group—previously considered essential for sulfonylurea activity—was not required in the thiadiazole series [1]. This establishes that the thiadiazole scaffold constitutes a structurally distinct pharmacophore with its own SAR logic, separate from sulfonylureas. Glybuzole shares the thiadiazole core but with a tert-butyl group (C5 branched) and unsubstituted benzenesulfonamide, making Butadiazamide (n-butyl, 4-Cl) the only compound combining an unbranched C4 alkyl thiadiazole with a para-chlorinated aryl sulfonamide in this subclass [2].

Medicinal chemistry Scaffold hopping Structure-activity relationships

Halogen Substitution Pattern: 4-Chloro Effect on Physicochemical and Pharmacological Properties

Butadiazamide bears a para-chloro substituent on the benzenesulfonamide aromatic ring, which is absent in Glybuzole (unsubstituted benzene) and replaced by a para-methyl group in Tolbutamide . Chlorpropamide shares the 4-chloro substitution but pairs it with a urea core and an n-propyl chain rather than a thiadiazole-butyl combination. The electron-withdrawing effect of chlorine (Hammett σₚ = +0.23) versus the electron-donating methyl group (σₚ = −0.17) alters the acidity of the sulfonamide N-H proton, which is critical for binding to the sulfonylurea receptor SUR1 [1]. Computational predictions using ADMETlab 2.0 indicate that the 4-chloro substitution in sulfonamide-thiadiazole compounds reduces aqueous solubility at pH 7 relative to the unsubstituted analog, consistent with the higher LogP of Butadiazamide versus Glybuzole [2].

Halogen bonding Drug design Sulfonylurea receptor binding

Thermal Stability and Physical State: Boiling Point and Vapor Pressure as Handling and Formulation Determinants

Butadiazamide exhibits a boiling point of 483.7°C at 760 mmHg, a flash point of 246.4°C, and an exceptionally low vapor pressure of 1.63 × 10⁻⁹ mmHg at 25°C . While comparable thermal data for Glybuzole are not uniformly reported, tolbutamide (MW 270.35) and chlorpropamide (MW 276.74) have substantially lower molecular weights and are expected to exhibit different thermal behavior. The very low vapor pressure of Butadiazamide indicates negligible volatility under ambient conditions, which is favorable for long-term storage stability and reduces the risk of compound loss during vacuum drying or lyophilization processes . The compound's density of 1.428 g/cm³ provides a practical parameter for bulk handling and formulation calculations .

Thermal analysis Formulation development Stability testing

Comparative Aqueous Solubility and Dissolution-Limited Bioavailability Risk

The calculated aqueous solubility of Butadiazamide at pH 7 is estimated at approximately 1.75 μg/mL based on ADMETlab 2.0 predictions for sulfonamide-thiadiazole compounds sharing the 4-chloro substitution pattern [1]. This is substantially lower than the reported aqueous solubility of tolbutamide (109 mg/L ≈ 109 μg/mL) and chlorpropamide (2.2 mg/mL at pH 6) [2]. The approximately 60-fold lower solubility relative to tolbutamide and over 1,000-fold lower relative to chlorpropamide is consistent with the LogP difference and has direct consequences for in vitro assay design: achieving a 10 μM final concentration of Butadiazamide in aqueous buffer requires approximately 0.1% DMSO (v/v), whereas tolbutamide at equivalent concentration can be prepared with substantially lower co-solvent .

Solubility Bioavailability Formulation science

Evidence Gap Advisory: Absence of Published Direct Head-to-Head Pharmacodynamic or Pharmacokinetic Comparative Data

A systematic search of PubMed, Semantic Scholar, BindingDB, and patent databases (conducted May 2026) did not identify any peer-reviewed publication or patent containing a direct, quantitative head-to-head comparison of Butadiazamide against a named comparator (tolbutamide, chlorpropamide, glybuzole, or glibenclamide) for endpoints such as IC₅₀ for KATP channel inhibition, ED₅₀ for blood glucose lowering in any animal model, or pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC, clearance) [1]. The Hokfelt and Jonsson (1962) paper—the most pharmacologically relevant primary source—reports hypoglycemic potency screening for multiple 2-benzenesulfonamido-5-alkyl-1,3,4-thiadiazoles in rabbits and rats using a semi-quantitative grading scale (0 to ++++) referenced to tolbutamide as an internal standard, but the specific data points for the compound corresponding to Butadiazamide (5-n-butyl, 4-chloro substitution) could not be extracted from the available abstracted or open-access content [2]. The Jasmin and Johnson (1959) glucose-6-phosphatase inhibition study explicitly concluded that enzyme inhibition did not correlate with in vivo hypoglycemic potency for this compound class, further limiting the inferential value of isolated in vitro data [3]. Buyers and researchers should therefore treat all comparative efficacy claims for Butadiazamide as unvalidated until confirmatory head-to-head studies are conducted or the full text of the 1962 Hokfelt paper is retrieved and the relevant data extracted.

Evidence gap analysis Procurement risk assessment Literature audit

Butadiazamide Evidence-Based Application Scenarios for Scientific Procurement and Experimental Design


Physicochemical Probe for Lipophilicity-Dependent Membrane Partitioning Studies in Pancreatic Beta-Cell Models

Butadiazamide's LogP of 4.49—intermediate between first-generation sulfonylureas (LogP 1.8–2.34) and second-generation agents such as glibenclamide (LogP 5.19)—makes it a useful physicochemical probe for investigating the relationship between lipophilicity and SUR1 receptor access kinetics in pancreatic beta-cell lines (e.g., INS-1, MIN6). Its 90-fold higher octanol-water partitioning relative to Glybuzole (LogP 2.52) allows researchers to test whether increased membrane permeability translates to faster onset of KATP channel inhibition in a side-by-side experimental design . The compound's very low aqueous solubility (~1.75 μg/mL predicted) necessitates careful DMSO co-solvent control (≤0.1% v/v final), which should be explicitly reported to enable cross-study reproducibility.

Thiadiazole Scaffold Reference Standard for Sulfonylurea Receptor Binding Mode Studies

As one of only two thiadiazole-based oral hypoglycemic agents with assigned INN status (alongside Glybuzole), Butadiazamide serves as a structurally distinct reference compound for studies seeking to differentiate the binding mode of thiadiazole-bridged sulfonamides from classical urea-bridged sulfonylureas at SUR1 [1]. The Hokfelt and Jonsson (1962) SAR study established that the p-amino group considered essential for urea-series activity is dispensable in the thiadiazole series, implying a divergent pharmacophoric requirement [2]. Researchers investigating the molecular determinants of sulfonylurea receptor ligand recognition can use Butadiazamide as a representative thiadiazole ligand, with Glybuzole as the tert-butyl/unsubstituted comparator and tolbutamide as the urea-series control.

Stability and Formulation Development Studies Requiring Low-Volatility, Thermally Robust Hypoglycemic Agent

With a boiling point of 483.7°C and a vapor pressure of 1.63 × 10⁻⁹ mmHg at 25°C, Butadiazamide is exceptionally non-volatile compared with typical small-molecule drugs . This property makes it suitable as a model compound for formulation development studies involving high-temperature processing (hot-melt extrusion, spray-drying above 150°C) or long-term stability chambers where volatile compound loss could confound potency measurements. The compound's density of 1.428 g/cm³ provides a reliable gravimetric-to-volumetric conversion factor for automated solid dispensing systems. Researchers should note that aqueous solubility limitations require appropriate solubilization strategies, and that no toxicological data are available for this experimental compound, mandating standard laboratory safety precautions.

Negative Control for Glucose-6-Phosphatase-Mediated Hypoglycemic Mechanism Studies

The Jasmin and Johnson (1959) study demonstrated that 2-benzenesulfonamido-5-alkylthiadiazoles, including compounds structurally analogous to Butadiazamide, can inhibit glucose-6-phosphatase (G-6-P-ase) completely at 2.5–5 × 10⁻³ M in vitro, yet this inhibition does not correlate with in vivo hypoglycemic activity—in contrast to tolbutamide, which produced only 50% G-6-P-ase inhibition at 8 × 10⁻³ M but was strongly hypoglycemic [3]. This disconnection makes Butadiazamide-class compounds valuable as negative control tools in studies designed to discriminate between G-6-P-ase-dependent and G-6-P-ase-independent mechanisms of glucose lowering, particularly in hepatic gluconeogenesis assays where enzyme inhibition may be mistakenly inferred as the primary mechanism of action.

Quote Request

Request a Quote for Butadiazamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.